[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,5-dimethoxy-
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Overview
Description
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with two formyl groups (dicarboxaldehyde) and two methoxy groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a biphenyl derivative is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the use of Grignard reagents, where a biphenyl derivative is reacted with a Grignard reagent to introduce the desired functional groups .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of liver diseases and other conditions.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, its hepatoprotective effects are believed to be mediated through the inhibition of tumor necrosis factor-alpha synthesis, leading to reduced inflammation and liver damage . The compound’s anti-inflammatory effects are also thought to involve the modulation of various signaling pathways and the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxaldehyde: Similar structure with methoxy groups at different positions.
4,4’-Dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxaldehyde: Similar structure with methoxy groups at different positions.
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) chloride: A related compound used as a histological dye.
Uniqueness
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of formyl and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
61440-95-7 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2-formylphenyl)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14O4/c1-19-15-7-12(10-18)14(8-16(15)20-2)13-6-4-3-5-11(13)9-17/h3-10H,1-2H3 |
InChI Key |
WOUYMOMYQVAWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C2=CC=CC=C2C=O)OC |
Origin of Product |
United States |
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